3-Chloro-2-iodophenol
Overview
Description
3-Chloro-2-iodophenol is an organohalide compound with the molecular formula C6H4ClIO It is a derivative of phenol, where the hydrogen atoms at positions 3 and 2 on the benzene ring are replaced by chlorine and iodine atoms, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Chloro-2-iodophenol can be synthesized through several methods, including:
Nucleophilic Aromatic Substitution: This involves the substitution of a halogen atom on an aromatic ring with a nucleophile.
Halogen Exchange Reactions: Another method involves the exchange of halogen atoms on the aromatic ring.
Industrial Production Methods: Industrial production of this compound typically involves large-scale nucleophilic aromatic substitution reactions, where the reaction conditions are optimized for high yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the desired product.
Types of Reactions:
Substitution Reactions: this compound can undergo further substitution reactions where the chlorine or iodine atoms are replaced by other functional groups.
Oxidation and Reduction Reactions: The phenolic group can be oxidized to form quinones, while reduction reactions can convert the halogen atoms to hydrogen atoms.
Coupling Reactions: This compound can participate in coupling reactions such as Suzuki or Heck coupling, where it forms biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydroxide or potassium carbonate in polar solvents are commonly used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are used under inert atmosphere conditions.
Major Products:
Substitution Products: Depending on the nucleophile, products can include various substituted phenols.
Oxidation Products: Quinones and other oxidized derivatives.
Coupling Products: Biaryl compounds and other complex aromatic structures.
Scientific Research Applications
3-Chloro-2-iodophenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a precursor for the synthesis of biologically active compounds that can be used in drug discovery and development.
Medicine: Derivatives of this compound are investigated for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-2-iodophenol depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile, participating in various substitution and coupling reactions. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The exact pathways involved can vary based on the structure and functional groups of the derivatives.
Comparison with Similar Compounds
2-Chloro-3-iodophenol: Similar structure but with the positions of chlorine and iodine atoms reversed.
4-Chloro-2-iodophenol: Chlorine atom at the 4-position instead of the 3-position.
3-Bromo-2-iodophenol: Bromine atom instead of chlorine at the 3-position.
Uniqueness: 3-Chloro-2-iodophenol is unique due to the specific positioning of chlorine and iodine atoms, which can influence its reactivity and the types of reactions it undergoes. This positioning can also affect its physical properties, such as melting point and solubility, making it distinct from its isomers and analogs.
Properties
IUPAC Name |
3-chloro-2-iodophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClIO/c7-4-2-1-3-5(9)6(4)8/h1-3,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBGCAUCBOPFLFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)I)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClIO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00479252 | |
Record name | 3-Chloro-2-iodophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00479252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
858854-82-7 | |
Record name | 3-Chloro-2-iodophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00479252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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